1-[4-(4-methoxyphenoxy)butyl]piperidine 1-[4-(4-methoxyphenoxy)butyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9917643
InChI: InChI=1S/C16H25NO2/c1-18-15-7-9-16(10-8-15)19-14-6-5-13-17-11-3-2-4-12-17/h7-10H,2-6,11-14H2,1H3
SMILES: COC1=CC=C(C=C1)OCCCCN2CCCCC2
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol

1-[4-(4-methoxyphenoxy)butyl]piperidine

CAS No.:

Cat. No.: VC9917643

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-methoxyphenoxy)butyl]piperidine -

Specification

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
IUPAC Name 1-[4-(4-methoxyphenoxy)butyl]piperidine
Standard InChI InChI=1S/C16H25NO2/c1-18-15-7-9-16(10-8-15)19-14-6-5-13-17-11-3-2-4-12-17/h7-10H,2-6,11-14H2,1H3
Standard InChI Key FFMQPUSHAXZGPJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCCCCN2CCCCC2
Canonical SMILES COC1=CC=C(C=C1)OCCCCN2CCCCC2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperidine core (C₅H₁₁N) connected via a four-carbon butyl chain to a 4-methoxyphenoxy moiety. The piperidine nitrogen is substituted at the 1-position, while the phenoxy group is para-substituted with a methoxy group (-OCH₃). The IUPAC name, 1-[4-(4-methoxyphenoxy)butyl]piperidine, reflects this connectivity .

Molecular Formula and Weight

The molecular formula is C₁₆H₂₅NO₂, with a calculated molecular weight of 263.38 g/mol. Comparatively, a related piperidine-phenoxy derivative (PubChem CID 57328213) exhibits a higher molecular weight (512.7 g/mol) due to additional aromatic and heterocyclic substituents .

PropertyValueReference
Molecular FormulaC₁₆H₂₅NO₂
Molecular Weight263.38 g/mol
XLogP3~3.2 (estimated)
Hydrogen Bond Acceptors3

Synthesis and Reactivity

Synthetic Pathways

Piperidine derivatives are typically synthesized via alkylation or reductive amination. For 1-[4-(4-methoxyphenoxy)butyl]piperidine, two plausible routes are proposed:

Alkylation of Piperidine

Reaction of piperidine with 4-(4-methoxyphenoxy)butyl bromide in the presence of a base (e.g., K₂CO₃) yields the target compound. This method mirrors the synthesis of tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate, where a piperidine nitrogen is alkylated under basic conditions .

Reductive Amination

Condensation of 4-(4-methoxyphenoxy)butyraldehyde with piperidine, followed by reduction using NaBH₃CN, could achieve the desired product. This approach aligns with patented methods for 4-hydroxy-piperidine derivatives, where aldehydes are condensed with amines in acidic aqueous solutions .

Reaction Conditions

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) facilitate alkylation .

  • Temperature: Moderate heating (50–80°C) optimizes reaction rates while minimizing decomposition .

  • Catalysis: Acidic conditions (pH 3–4) enhance imine formation during reductive amination .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is estimated at ~3.2, indicating moderate lipophilicity. This property suggests solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and limited aqueous solubility. The methoxy and ether groups introduce polarity, enhancing solubility in alcohols .

Spectroscopic Characteristics

  • IR Spectroscopy: Stretching vibrations for N-H (≈3300 cm⁻¹), C-O-C (≈1250 cm⁻¹), and aromatic C-H (≈3000 cm⁻¹) are expected.

  • NMR:

    • ¹H NMR: A triplet for the piperidine N-CH₂ (δ 2.3–2.7 ppm), multiplets for aromatic protons (δ 6.8–7.2 ppm), and a singlet for the methoxy group (δ 3.8 ppm).

    • ¹³C NMR: Signals for the piperidine carbons (δ 40–60 ppm), quaternary aromatic carbons (δ 150–160 ppm), and the methoxy carbon (δ 55 ppm) .

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